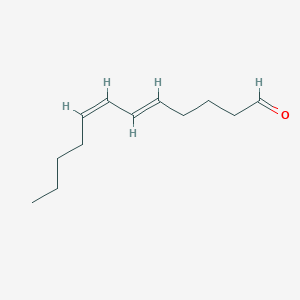
3-Azido-3-deoxy-4-hydroxy-methyl-1,2-O-isopropylidene-alpha-D-ribofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Azido-3-deoxy-4-hydroxy-methyl-1,2-O-isopropylidene-alpha-D-ribofuranose” is a biochemical compound with the molecular formula C9H15N3O5 . It is a white to off-white powder .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. For instance, it has been synthesized from readily available d-glucose via 3,5-dihydroxy-1,2-O-isopropylidene-α-d-ribofuranose and 3-azido-3-deoxy-1,2-O-isopropylidene-α-d-xylofuranose intermediates .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H15N3O5 . More detailed structural information may be available in specific databases or scientific literature.Physical And Chemical Properties Analysis
This compound is a white to off-white powder . It has a molecular weight of 245.23 . The melting point is reported to be greater than or equal to 105°C .Applications De Recherche Scientifique
Chemo-enzymatic Synthesis of Bicyclic Nucleosides
A significant application involves the chemo-enzymatic synthesis of bicyclic 3′-azido- and 3′-amino-nucleosides. This process utilizes 3-azido-3-deoxy-4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-ribofuranose for regioselective acetylation, leading to the efficient synthesis of bicyclic furanose moieties. These derivatives are crucial for developing therapeutically useful sugar-modified oligonucleotides (Kumar et al., 2014).
Synthesis of Pentonolactams
Another application is in the synthesis of 5-Amino-5-deoxypentonolactams, starting from derivatives like 5-azido-5-deoxy-1,2-O-isopropylidene-α-D-ribofuranose. This synthetic route provides a basis for creating novel sugar derivatives with potential biological activities (Kefurt et al., 1996).
Comparative Study of Synthesis Methodologies
The compound is also central to comparing chemical and chemo-enzymatic methodologies for synthesizing novel 3′-azido-3′-deoxy-α-L-ribo configured nucleosides. Such studies underscore the efficiency of chemo-enzymatic pathways over chemical ones, improving yield and offering insights into greener synthesis strategies (Rana et al., 2018).
Synthesis of Branched-Chain Amino Sugars
Research on branched-chain amino sugars synthesis utilizes this compound for reactions leading to novel sugar derivatives. This work lays the groundwork for understanding the structural transformations and potential applications of such sugars in biochemical contexts (Brimacombe et al., 1976).
Novel Cyclonucleoside Analogues
The synthesis of novel ribofuranose cyclonucleoside analogues starting from 5-azido-5-deoxy-1,2-O-isopropylidene-α-d-ribofuranose showcases its utility in creating structurally unique nucleosides for potential therapeutic applications (Ewing et al., 1999).
Propriétés
IUPAC Name |
[(3aR,6R,6aS)-6-azido-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O5/c1-8(2)15-5-6(11-12-10)9(3-13,4-14)17-7(5)16-8/h5-7,13-14H,3-4H2,1-2H3/t5-,6+,7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPBGRHABGKBNJ-XVMARJQXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)(CO)CO)N=[N+]=[N-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](C(O[C@@H]2O1)(CO)CO)N=[N+]=[N-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1139615.png)





![2-[[1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1139629.png)
